molecular formula C17H12ClN3O3S B4587905 4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether

4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether

Cat. No.: B4587905
M. Wt: 373.8 g/mol
InChI Key: KZIICNMXUOHEPB-UHFFFAOYSA-N
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Description

4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether is a complex organic compound that features a combination of benzoxazole, oxadiazole, and phenyl ether moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group on the benzoxazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and oxadiazole moieties can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.

    Oxadiazole Derivatives: Studied for their anti-inflammatory and antimicrobial properties.

Uniqueness

The unique combination of benzoxazole, oxadiazole, and phenyl ether moieties in 4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether provides a distinct set of chemical and biological properties that are not commonly found in other compounds. This makes it a valuable target for further research and development.

Properties

IUPAC Name

6-chloro-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-22-12-5-2-10(3-6-12)16-20-15(24-21-16)9-25-17-19-13-7-4-11(18)8-14(13)23-17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIICNMXUOHEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether
Reactant of Route 2
Reactant of Route 2
4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether
Reactant of Route 3
Reactant of Route 3
4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether
Reactant of Route 4
Reactant of Route 4
4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether
Reactant of Route 5
Reactant of Route 5
4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether
Reactant of Route 6
Reactant of Route 6
4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether

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